4-chloropyridine-2-carbonyl Chloride

Pharmaceutical Intermediate Kinase Inhibitor Drug Synthesis

Problem: Generic pyridine carbonyl chlorides lack the essential 4-chloro substituent required for the SNAr diaryl ether coupling step in sorafenib/regorafenib synthesis. Solution: 4-Chloropyridine-2-carbonyl chloride (CAS 53750-66-6) provides the precise 2-acyl chloride/4-chloro substitution pattern. • Enables downstream SNAr diversification with 4-aminophenol derivatives for diaryl ether pharmacophore construction. • High batch consistency supports kinase inhibitor development & generic API scale-up. • Global stock; moisture-protective packaging for reliable delivery.

Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
CAS No. 53750-66-6
Cat. No. B1278935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloropyridine-2-carbonyl Chloride
CAS53750-66-6
Molecular FormulaC6H3Cl2NO
Molecular Weight176 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)C(=O)Cl
InChIInChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H
InChIKeyFYBNFLRGZHGUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropyridine-2-carbonyl Chloride – Pharmaceutical Intermediate


4-Chloropyridine-2-carbonyl chloride (CAS 53750-66-6), also known as 4-chloropicolinoyl chloride, is a heteroaromatic acyl chloride derivative of pyridine, featuring a carbonyl chloride group at the 2-position and a chlorine substituent at the 4-position . It is primarily recognized as a critical building block in the synthesis of multikinase inhibitor drugs, particularly sorafenib and regorafenib [1][2]. Its bifunctional nature—combining a highly reactive acyl chloride moiety for amide bond formation with a 4-chloro substituent that enables downstream cross-coupling or nucleophilic aromatic substitution—defines its utility as a versatile pharmaceutical intermediate [3].

4-Chloropyridine-2-carbonyl Chloride: Why Simple Analogs Fall Short


The value proposition of 4-chloropyridine-2-carbonyl chloride is anchored in its unique substitution pattern: a 2-acyl chloride flanked by a 4-chloro group on the pyridine ring. This specific arrangement is not found in simpler analogs like 2-pyridinecarbonyl chloride (picolinoyl chloride, CAS 29745-44-6), which lacks the 4-position halogen. The 4-chloro substituent is essential for subsequent diversification steps in the synthesis of clinically validated kinase inhibitors [1]. In the established synthesis of sorafenib and regorafenib, the 4-chloro group remains intact after amide formation and serves as the leaving group in a key nucleophilic aromatic substitution (SNAr) reaction with 4-aminophenol derivatives [2][3]. Attempting to substitute this intermediate with a non-halogenated analog, or a halogenated analog with the halogen at a different position (e.g., 3-chloro or 5-chloro), would preclude this essential bond-forming step, thereby breaking the established synthetic route and altering the molecular architecture of the final drug candidate. The specific electronic and steric properties conferred by the 4-chloro group, combined with the acyl chloride at the 2-position, are therefore non-negotiable for this class of molecules.

4-Chloropyridine-2-carbonyl Chloride: Comparative Evidence


Sorafenib Synthesis: 4-Chloro vs. Non-Halogenated Intermediate

4-Chloropyridine-2-carbonyl chloride is a mandatory intermediate in the established 4-step synthetic pathway for sorafenib and its derivatives, whereas the non-halogenated analog 2-pyridinecarbonyl chloride (picolinoyl chloride) is not a viable substitute [1]. The 4-chloro group is essential for the subsequent SNAr coupling step with 4-aminophenol, a reaction that is not possible with the unsubstituted picolinoyl chloride derivative [2].

Pharmaceutical Intermediate Kinase Inhibitor Drug Synthesis Sorafenib

Physicochemical Properties: Chloro vs. Bromo Analog

The physicochemical properties of 4-chloropyridine-2-carbonyl chloride differ from its 4-bromo analog, which can influence its handling, storage, and behavior in industrial-scale processes . The target compound has a density of 1.454 g/cm³ and a boiling point of 227.2 °C at 760 mmHg, while the 4-bromo analog (4-bromo-2-pyridinecarbonyl chloride) has a higher molecular weight and a predicted boiling point of 270.3 °C . This lower boiling point for the chloro derivative can simplify distillation or evaporation steps in downstream purification.

Physicochemical Properties Process Chemistry Intermediate Handling

Key Building Block in Regorafenib Synthesis

4-Chloropyridine-2-carbonyl chloride (as its hydrochloride salt) is a crucial starting material in the synthesis of regorafenib (BAY-73-4506) [1]. The synthetic route involves chlorination of picolinic acid with thionyl chloride in DMF at 72 °C to yield this intermediate, which is then esterified and subsequently amidated to form the core pyridine scaffold [1]. This contrasts with alternative synthetic approaches that might rely on a different halogenated or non-halogenated pyridine core, which would not yield the correct regioisomer for the final drug molecule.

Regorafenib Multikinase Inhibitor Drug Synthesis Pharmaceutical Intermediate

4-Chloropyridine-2-carbonyl Chloride – Application Scenarios


Synthesis of Sorafenib Derivatives

Procurement for R&D groups focused on synthesizing novel sorafenib analogs or developing cost-effective generic versions of the drug. The 4-chloro substituent is critical for the SNAr coupling step that introduces the diaryl ether linkage, a key pharmacophore [1]. This intermediate enables the construction of the specific 2-carboxamide, 4-phenoxy-substituted pyridine core that is characteristic of this class of multikinase inhibitors [2].

Synthesis of Regorafenib and Related Kinase Inhibitors

Sourcing for teams working on the synthesis of regorafenib (BAY-73-4506), a broad-spectrum kinase inhibitor approved for metastatic colorectal cancer and other indications. The compound serves as the foundational pyridine building block from which the N-methyl-2-carboxamide and 4-phenoxy moieties are constructed [3].

Process Development for Large-Scale Pyridine Intermediates

For process chemists seeking to optimize the industrial-scale preparation of 4-chloropyridine-2-carbonyl chloride. The patent literature describes methods for achieving high-purity and high-yield production using a bromine-catalyzed reaction of pyridine-2-carboxylic acid derivatives with thionyl chloride [4]. Its physicochemical properties, including a lower boiling point than the 4-bromo analog, may also be a factor in designing energy-efficient purification protocols .

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